2H-1,4-苯并恶嗪-3(4H)-酮,6-羟基-8-((1R)-1-羟基-2-((2-(4-羟基苯基)-1,1-二甲基乙基)氨基)乙基)-

描述

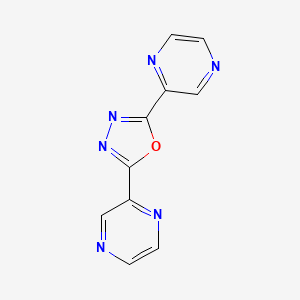

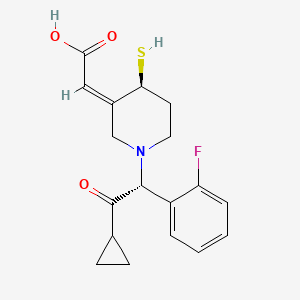

2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-((1R)-1-hydroxy-2-((2-(4-hydroxyphenyl)-1,1-dimethylethyl)amino)ethyl)- is a useful research compound. Its molecular formula is C20H24N2O5 and its molecular weight is 372.4 g/mol. The purity is usually 95%.

The exact mass of the compound 2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-((1R)-1-hydroxy-2-((2-(4-hydroxyphenyl)-1,1-dimethylethyl)amino)ethyl)- is 372.16852187 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-((1R)-1-hydroxy-2-((2-(4-hydroxyphenyl)-1,1-dimethylethyl)amino)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-((1R)-1-hydroxy-2-((2-(4-hydroxyphenyl)-1,1-dimethylethyl)amino)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

农业中的化感物质

具有苯并恶嗪酮骨架的化合物已被确定为有效的化感物质,这是植物产生的影响邻近植物生长和发育的物质。它们在针对害虫和疾病的自然防御机制中的作用已被广泛记录。例如,从禾本科植物中分离出的苯并恶嗪酮,如 DIBOA 和 DIMBOA,已经对其植物毒性作用及其潜在的农艺效用进行了研究。这些化合物已被用于作物保护策略中,利用其对各种农业害虫和病原体的天然威慑特性 (Macias 等人,2006)。

抗菌和抗真菌应用

一些苯并恶嗪酮已被合成并评估其抗菌活性,显示出对金黄色葡萄球菌和大肠杆菌等细菌以及白色念珠菌的有效性。这表明它们有可能开发成新的抗菌剂,可以解决日益严重的抗生素耐药性问题 (Ozden 等人,2000)。

化学生态学和环境影响

苯并恶嗪酮在植物的化学生态学中也发挥着重要作用。它们的降解产物已在土壤中被发现,并且已知会影响邻近植物的生长,表明在植物-植物相互作用和土壤健康中具有生态作用。此外,这些化合物的环境降解和植物毒性对于它们在开发天然除草剂模型中的潜在用途很感兴趣,表明它们的重要性超出了直接的抗菌或杀虫应用 (Macias 等人,2009)。

药物研究

在药物领域,已经探索了特定的苯并恶嗪酮衍生物的治疗潜力。例如,奥洛他罗是一种新型的吸入式 β2-肾上腺素受体激动剂,具有苯并恶嗪酮结构,已展示出治疗哮喘和慢性阻塞性肺疾病 (COPD) 等呼吸系统疾病的有希望的药理学特征,展示了苯并恶嗪酮衍生物在药物开发中的多功能性和潜力 (Bouyssou 等人,2010)。

作用机制

Target of Action

SOM-1522, also known as UNII-XIM8YCX9C1, is a potent HER2-targeted antibody-drug conjugate . The primary target of SOM-1522 is the HER2 protein, which is overexpressed in certain types of cancers, including breast cancer . The HER2 protein plays a crucial role in cell growth and differentiation .

Mode of Action

SOM-1522 binds to the HER2 protein on the surface of cancer cells . This binding triggers the internalization of the SOM-1522-HER2 complex into the cancer cell . Inside the cell, the drug component of SOM-1522 is released, leading to cell death . The drug component is an auristatin-derived payload, which is highly potent and cell-permeable .

Biochemical Pathways

The action of SOM-1522 affects several biochemical pathways. The binding of SOM-1522 to the HER2 protein inhibits the downstream signaling pathways that promote cell growth and survival . The release of the drug component inside the cell leads to cell death, affecting pathways related to cell survival and proliferation .

Pharmacokinetics

As an antibody-drug conjugate, som-1522 is expected to be administered intravenously, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular effect of SOM-1522 is the inhibition of the HER2 protein, leading to the disruption of cell growth and survival pathways . The cellular effect is the death of cancer cells that overexpress the HER2 protein . This results in the reduction of tumor size and potentially the eradication of the tumor .

Action Environment

The action, efficacy, and stability of SOM-1522 can be influenced by various environmental factors. These may include the physiological environment of the tumor (such as hypoxia or acidity), the presence of other medications, and the patient’s overall health status

属性

IUPAC Name |

6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5/c1-20(2,9-12-3-5-13(23)6-4-12)21-10-17(25)15-7-14(24)8-16-19(15)27-11-18(26)22-16/h3-8,17,21,23-25H,9-11H2,1-2H3,(H,22,26)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJGFHCFUOVFPN-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)O)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC1=CC=C(C=C1)O)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-((1R)-1-hydroxy-2-((2-(4-hydroxyphenyl)-1,1-dimethylethyl)amino)ethyl)- | |

CAS RN |

869493-97-0 | |

| Record name | SOM-1522 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869493970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOM-1522 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIM8YCX9C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

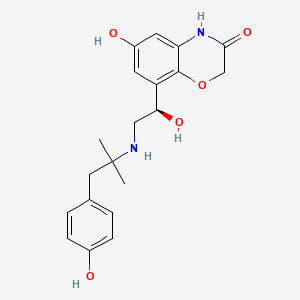

![(3R,4R,4aS,5R)-6-({(3S,5S)-5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-3,5-dimethyl-1-oxo-3,4,4a,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazine-4,7-dicarboxylic acid](/img/structure/B3331990.png)

![2-Cyclohexyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B3332034.png)

![6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B3332059.png)